methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is an organic compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . This compound is known for its unique structure, which includes a methyl group attached to a 2,4,6-trimethylphenyl ring, and an amine group that is protonated to form the hydrochloride salt. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A related compound with a hydroxyl group instead of an amine group.
2,4,6-Trimethylbenzyl chloride: A precursor used in the synthesis of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride.
2-(2,4,6-Trimethylphenyl)propene: Another similar compound with a different functional group
Uniqueness
This compound is unique due to its specific combination of a methyl group, a 2,4,6-trimethylphenyl ring, and an amine group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2639441-50-0 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.